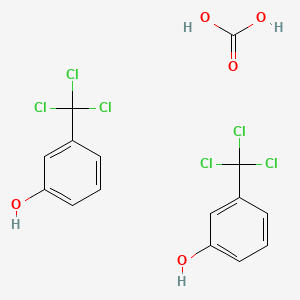
Carbonic acid--3-(trichloromethyl)phenol (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid–3-(trichloromethyl)phenol (1/2) is a compound that combines the properties of carbonic acid and 3-(trichloromethyl)phenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–3-(trichloromethyl)phenol (1/2) typically involves the reaction of 3-(trichloromethyl)phenol with carbonic acid derivatives. One common method is the reaction of 3-(trichloromethyl)phenol with phosgene (carbonyl chloride) in the presence of a base, such as pyridine, to form the desired compound. The reaction is carried out under controlled conditions to ensure the formation of the product with high yield and purity.
Industrial Production Methods
Industrial production of carbonic acid–3-(trichloromethyl)phenol (1/2) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Carbonic acid–3-(trichloromethyl)phenol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenols, ethers, esters, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Carbonic acid–3-(trichloromethyl)phenol (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of carbonic acid–3-(trichloromethyl)phenol (1/2) involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Trichloromethyl carbinol: This compound has a similar trichloromethyl group but differs in its overall structure and reactivity.
Carbonate esters: These compounds share the carbonic acid ester functional group but have different substituents and properties.
Trichloromethyl group derivatives: Compounds with the trichloromethyl group, such as trichloromethyl ketones and trichloromethyl carbinols, have similar reactivity but differ in their specific applications and effects.
Uniqueness
Carbonic acid–3-(trichloromethyl)phenol (1/2) is unique due to its combination of the trichloromethyl group and the phenolic hydroxyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
80222-20-4 |
|---|---|
分子式 |
C15H12Cl6O5 |
分子量 |
485.0 g/mol |
IUPAC 名称 |
carbonic acid;3-(trichloromethyl)phenol |
InChI |
InChI=1S/2C7H5Cl3O.CH2O3/c2*8-7(9,10)5-2-1-3-6(11)4-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4) |
InChI 键 |
VFVBAVCWQBIPDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C(Cl)(Cl)Cl.C1=CC(=CC(=C1)O)C(Cl)(Cl)Cl.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


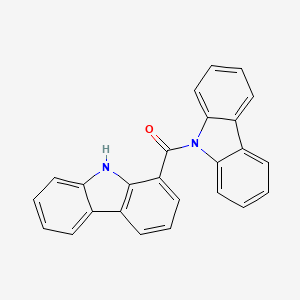
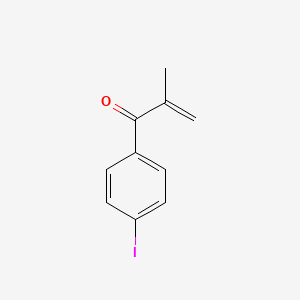
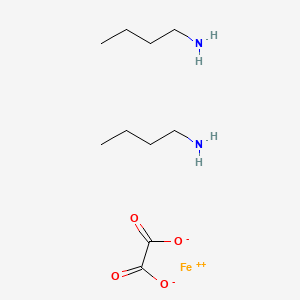
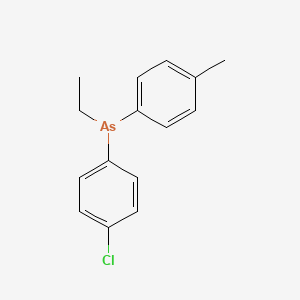
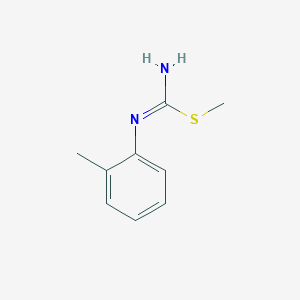
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
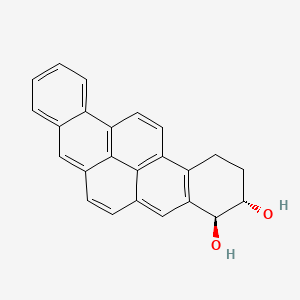
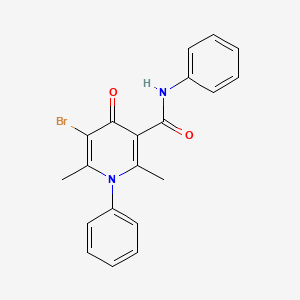
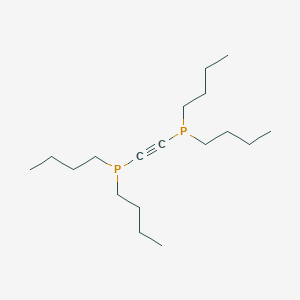
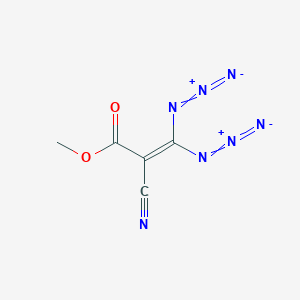
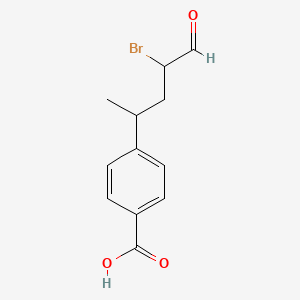
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

